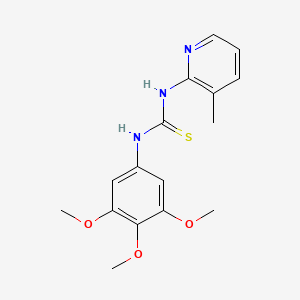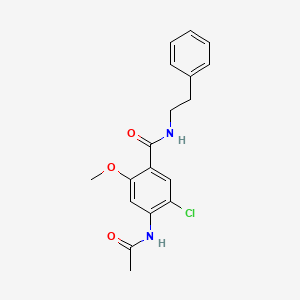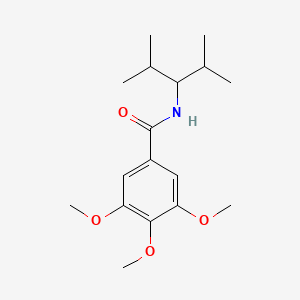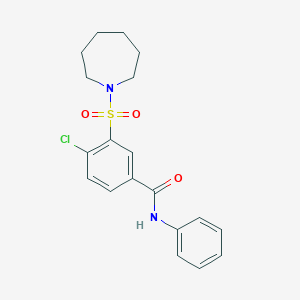
N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea
Descripción general
Descripción
N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MPTU is a thiourea derivative that has been synthesized and studied for its various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of CAIX activity. CAIX is an enzyme that plays a critical role in regulating pH in cancer cells, and its overexpression is associated with tumor growth and metastasis. Inhibition of CAIX activity by N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to reduce tumor growth and increase the effectiveness of chemotherapy.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit CAIX activity, N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to have antioxidant properties and can protect cells from oxidative stress. N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is its ability to inhibit CAIX activity, which makes it a promising therapeutic agent for the treatment of cancer. N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea in lab experiments. One of the primary limitations is its low solubility in water, which can make it difficult to administer in certain experiments. N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are many potential future directions for the study of N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to have potential as a therapeutic agent for the treatment of various types of cancer. Future studies could focus on optimizing the synthesis of N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea and developing more effective methods for administering it in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been widely studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells and is associated with tumor growth and metastasis. Inhibition of CAIX activity has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. N-(3-methyl-2-pyridinyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-6-5-7-17-15(10)19-16(23)18-11-8-12(20-2)14(22-4)13(9-11)21-3/h5-9H,1-4H3,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWOPLVMLJOPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4391762.png)

![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)


![N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391799.png)
![3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide](/img/structure/B4391803.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4391823.png)


![N-{3-[(2-phenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4391849.png)